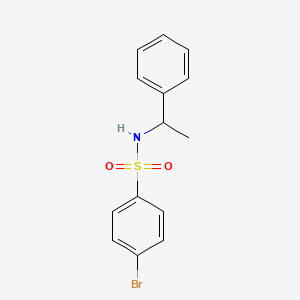

1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves a multi-step process. Initially, substituted benzhydryl chlorides are reacted with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation using sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The compounds are then characterized using 1H-NMR, IR, and elemental analysis to confirm their structure .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their antimicrobial activity. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences the antibacterial activity. The specific details of the molecular structure, such as the position and type of substituents, play a key role in determining the efficacy of these compounds as antimicrobial agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives are significant for their potential as antimicrobial agents. The [4 + 2] cycloaddition reaction, which is a part of the synthesis process for related compounds, is noteworthy. This reaction involves cyclic N-sulfonylimines and ynones or enones, and it is promoted by a combination of chiral primary amine and o-fluorobenzoic acid, leading to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . Although the specific compound is not mentioned, this reaction is relevant to the synthesis of similar piperidine-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine derivatives are characterized by their antimicrobial activity. The compounds were evaluated in vitro for their efficacy against bacterial and fungal pathogens of tomato plants. The study revealed that certain derivatives exhibited significant potent antimicrobial activities when compared to standard drugs such as Chloramphenicol and Mancozeb. This suggests that the synthesized compounds have desirable physical and chemical properties that make them effective against a range of pathogens .

Case Studies and Applications

The synthesized piperidine derivatives were specifically tested against pathogens of Lycopersicon esculentum (tomato plants). The pathogens included bacterial strains such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The study's findings suggest that the derivatives have potential applications in the agricultural sector as antimicrobial agents to protect crops from these pathogens .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h1-4,7-8,13H,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYCSQANNIYFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)

![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3017826.png)